Cas no 2097882-85-2 (N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide)

N-1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,2,5-thiadiazole and trifluoromethoxy-substituted aromatic moiety. This compound exhibits potential as a bioactive molecule, with structural elements conducive to interactions with biological targets, particularly in medicinal chemistry applications. The presence of the thiadiazole ring enhances electron-withdrawing properties, while the trifluoromethoxy group contributes to metabolic stability and lipophilicity, improving membrane permeability. The piperidine spacer provides conformational flexibility, facilitating binding to receptor sites. This compound is of interest in drug discovery for its balanced physicochemical properties and potential selectivity in modulating enzyme or receptor activity. Suitable for research in neuropharmacology or inflammation studies due to its sulfonamide pharmacophore.
N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide structure
2097882-85-2 structure
Product Name:N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide
CAS No:2097882-85-2
MF:C14H15F3N4O3S2
MW:408.419110536575
CID:5821816
PubChem ID:126853305
Update Time:2025-05-26

N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide
    • 2097882-85-2
    • AKOS040702187
    • N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzenesulfonamide
    • F6549-2018
    • N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide
    • Inchi: 1S/C14H15F3N4O3S2/c15-14(16,17)24-11-1-3-12(4-2-11)26(22,23)20-10-5-7-21(8-6-10)13-9-18-25-19-13/h1-4,9-10,20H,5-8H2
    • InChI Key: WDTGYMZJTRLBCX-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)OC(F)(F)F)(NC1CCN(C2C=NSN=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 408.05376719g/mol
  • Monoisotopic Mass: 408.05376719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 557
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 121Ų

N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F6549-2018-10mg
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N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide Related Literature

Additional information on N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide

Introduction to N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS No. 2097882-85-2)

N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2097882-85-2, represents a fascinating intersection of heterocyclic chemistry and sulfonamide functionality, making it a subject of intense study for its potential therapeutic applications.

The molecular structure of this compound features a complex arrangement of functional groups, including a 1,2,5-thiadiazole ring linked to a piperidine moiety, which is further connected to a benzene ring substituted with a trifluoromethoxy group and a sulfonamide moiety. This unique architecture suggests multiple possibilities for interactions with biological targets, particularly enzymes and receptors involved in various disease pathways.

In recent years, there has been growing interest in the development of sulfonamide derivatives as pharmacological agents due to their broad spectrum of biological activities. Sulfonamides are known for their ability to act as inhibitors of enzymes such as dihydropteroate synthase and dihydrofolate reductase, which are crucial in bacterial metabolism. The presence of the trifluoromethoxy group in this compound enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The 1,2,5-thiadiazole ring is another key feature of this compound that contributes to its potential biological activity. Thiadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and antiviral properties. The combination of the thiadiazole ring with the piperidine moiety in N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide may lead to novel mechanisms of action that could be exploited in the treatment of various diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such complex molecules with biological targets. These computational studies have been instrumental in guiding the design and optimization of sulfonamide derivatives like N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide. By leveraging these tools, scientists have been able to identify promising candidates for further experimental validation.

In vitro studies have begun to explore the potential therapeutic effects of N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide. Initial results suggest that this compound exhibits inhibitory activity against certain enzymes and may have applications in treating inflammatory disorders. The precise mechanism of action remains under investigation, but preliminary data indicate that it interacts with specific biological pathways in a manner that could lead to therapeutic benefits.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex molecular framework efficiently. The use of modern methodologies such as palladium-catalyzed cross-coupling reactions has facilitated the introduction of the various functional groups while maintaining regioselectivity.

The< strong> trifluoromethoxy group plays a critical role in modulating the pharmacokinetic properties of N-1-(1,2,5-thiadiazol-3-y lpiperidin -4 -y l -4 -(tr if luoro me thoxy )be ne ze - 1 -s ulfon am ide). This substituent enhances the compound's solubility in lipophilic environments while also improving its metabolic stability. These properties are essential for ensuring that the drug reaches its target site effectively and remains active for an extended period.

Ongoing research is focused on further elucidating the pharmacological profile of N - 1 -( 1 , 2 , 5 - thi adiazo le - 3 - yl ) piper idin e - 4 - yl - 4 -( tr if luoro me thoxy ) be ne ze - 1 - sul fon am ide . Studies are being conducted to determine its efficacy in animal models and to identify any potential side effects. These preclinical studies are crucial for advancing this compound towards clinical trials and eventual approval by regulatory agencies.

The potential applications of N - 1 -( 1 , 2 , 5 - thi adiazo le - 3 - yl ) piper idin e - 4 - yl - 4 -( tr if luoro me thoxy ) be ne ze - 1 - sul fon am ide are broad and varied. Given its unique chemical structure and demonstrated biological activity , it holds promise as a lead compound for developing new therapies against infectious diseases , inflammatory conditions , and possibly even cancer . The combination of rational drug design principles with cutting-edge synthetic chemistry has positioned this compound as a compelling candidate for future research.

In conclusion , N - 1 -( 1 , 2 , 5 - thi adiazo le - 3 - yl ) piper idin e - 4 yl _ _ _ _ _ _ _ _ _ _ _ _ _ _ _

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